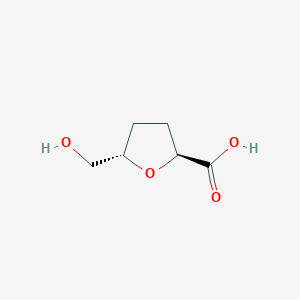
(2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid, also known as HOMOcysteine, is a naturally occurring amino acid derivative that plays a significant role in various biological processes. It is synthesized from methionine, an essential amino acid, through a complex series of biochemical reactions. HOMOcysteine is a vital intermediate in the metabolism of methionine, and it has been linked to several health conditions, including cardiovascular disease, neurological disorders, and cancer.
Mecanismo De Acción
(2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid exerts its effects through several mechanisms. It has been shown to induce oxidative stress, inflammation, and endothelial dysfunction, all of which contribute to the development of cardiovascular disease. This compound also affects the methylation of DNA and RNA, which can lead to changes in gene expression and cellular function. Additionally, this compound can interfere with the function of neurotransmitters, leading to neurological dysfunction.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can induce oxidative stress, inflammation, and endothelial dysfunction, which contribute to the development of cardiovascular disease. Elevated levels of this compound can also lead to changes in gene expression and cellular function, which can contribute to the development of neurological disorders and cancer. Additionally, this compound can interfere with the function of neurotransmitters, leading to neurological dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has several advantages for lab experiments. It is a naturally occurring amino acid derivative that can be synthesized from methionine. It has been extensively studied in various scientific fields, and there are several reliable methods for measuring its levels in the blood. However, there are also several limitations to using this compound in lab experiments. Elevated levels of this compound can be caused by several factors, including genetic mutations, nutritional deficiencies, and lifestyle factors. Additionally, there are several confounding variables that can affect the levels of this compound in the blood, including age, gender, and race.
Direcciones Futuras
There are several future directions for research on (2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid. One area of research is the development of novel therapies for cardiovascular disease, neurological disorders, and cancer that target the effects of this compound. Another area of research is the identification of genetic and environmental factors that contribute to elevated levels of this compound. Additionally, there is a need for the development of reliable methods for measuring this compound levels in the blood and for the standardization of reference ranges for this compound.
Métodos De Síntesis
(2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid is synthesized from methionine through a series of enzymatic reactions. The first step involves the conversion of methionine to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase. SAM is then converted to S-adenosylhomocysteine (SAH) by the enzyme S-adenosylhomocysteine hydrolase. Finally, SAH is converted to this compound by the enzyme S-adenosylhomocysteine nucleosidase. This compound can also be synthesized through the demethylation of DNA and RNA.
Aplicaciones Científicas De Investigación
(2S,5S)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has been extensively studied in various scientific fields, including biochemistry, physiology, and medicine. It has been linked to several health conditions, including cardiovascular disease, neurological disorders, and cancer. Elevated levels of this compound in the blood have been associated with an increased risk of cardiovascular disease, stroke, and peripheral vascular disease. This compound has also been linked to neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, it has been suggested that this compound may play a role in the development of certain types of cancer.
Propiedades
| 119943-89-4 | |
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(2S,5S)-5-(hydroxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c7-3-4-1-2-5(10-4)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m0/s1 |
Clave InChI |
TVGCZNDJHVWSPN-WHFBIAKZSA-N |
SMILES isomérico |
C1C[C@H](O[C@@H]1CO)C(=O)O |
SMILES |
C1CC(OC1CO)C(=O)O |
SMILES canónico |
C1CC(OC1CO)C(=O)O |
Sinónimos |
D-threo-Hexonic acid, 2,5-anhydro-3,4-dideoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)


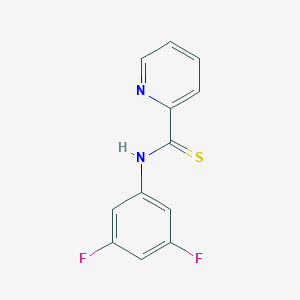


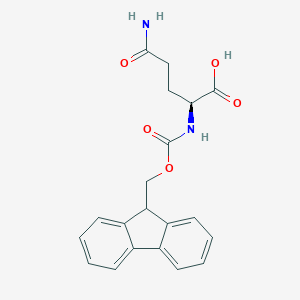

![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)

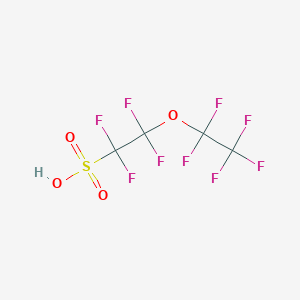

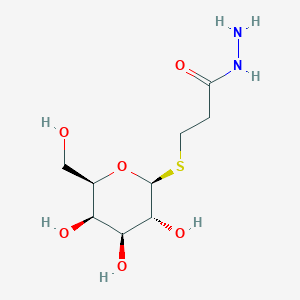
![(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B39744.png)
